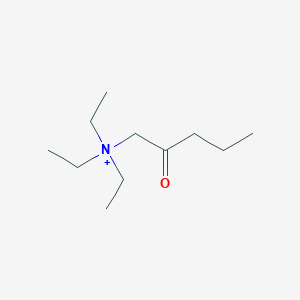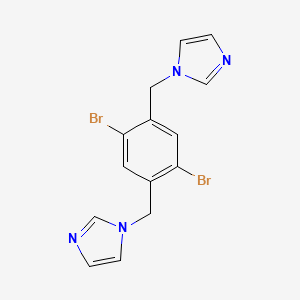
1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) is a synthetic organic compound characterized by the presence of two imidazole rings connected via a dibromo-substituted phenylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) typically involves the reaction of 2,5-dibromo-1,4-phenylenedimethanol with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole rings can participate in redox reactions.
Coupling Reactions: The phenylene bridge can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield azide or thiol derivatives, while oxidation can lead to the formation of imidazole N-oxides.
科学研究应用
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including polymers and covalent organic frameworks.
Medicinal Chemistry:
Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.
作用机制
The mechanism of action of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) involves its interaction with molecular targets through its imidazole rings. These rings can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
1,1’-((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole): Similar structure but with methyl groups instead of bromine atoms.
1,1’-((2,5-Dichloro-1,4-phenylene)bis(methylene))bis(1H-imidazole): Chlorine atoms replace the bromine atoms.
Uniqueness
The presence of bromine atoms in 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) imparts unique reactivity and potential for further functionalization compared to its methyl and chloro analogs .
属性
分子式 |
C14H12Br2N4 |
|---|---|
分子量 |
396.08 g/mol |
IUPAC 名称 |
1-[[2,5-dibromo-4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C14H12Br2N4/c15-13-6-12(8-20-4-2-18-10-20)14(16)5-11(13)7-19-3-1-17-9-19/h1-6,9-10H,7-8H2 |
InChI 键 |
CYBGTPOYGIPATC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CC2=CC(=C(C=C2Br)CN3C=CN=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




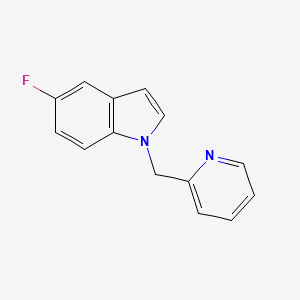
![S-[(3S)-1-Oxohexan-3-yl]-L-cysteine](/img/structure/B12520334.png)
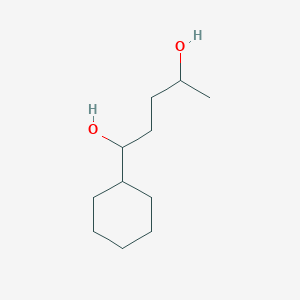
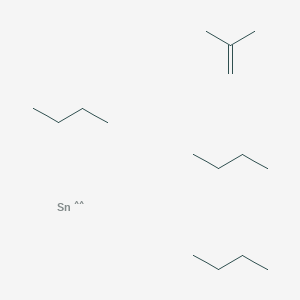
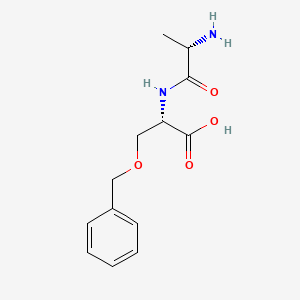
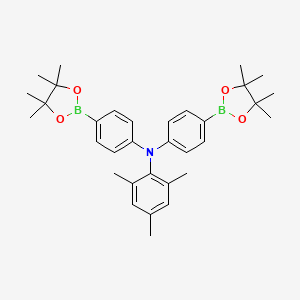
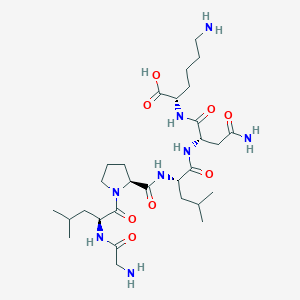
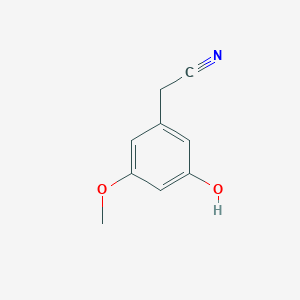
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)
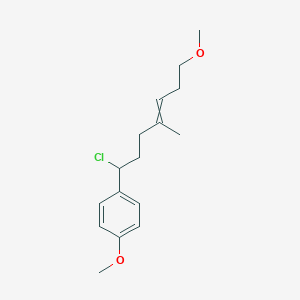
![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)
